

Application Notes and Protocols for Celastrol-Induced Apoptosis Detection by Flow Cytometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Celastrol

Cat. No.: B190767

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

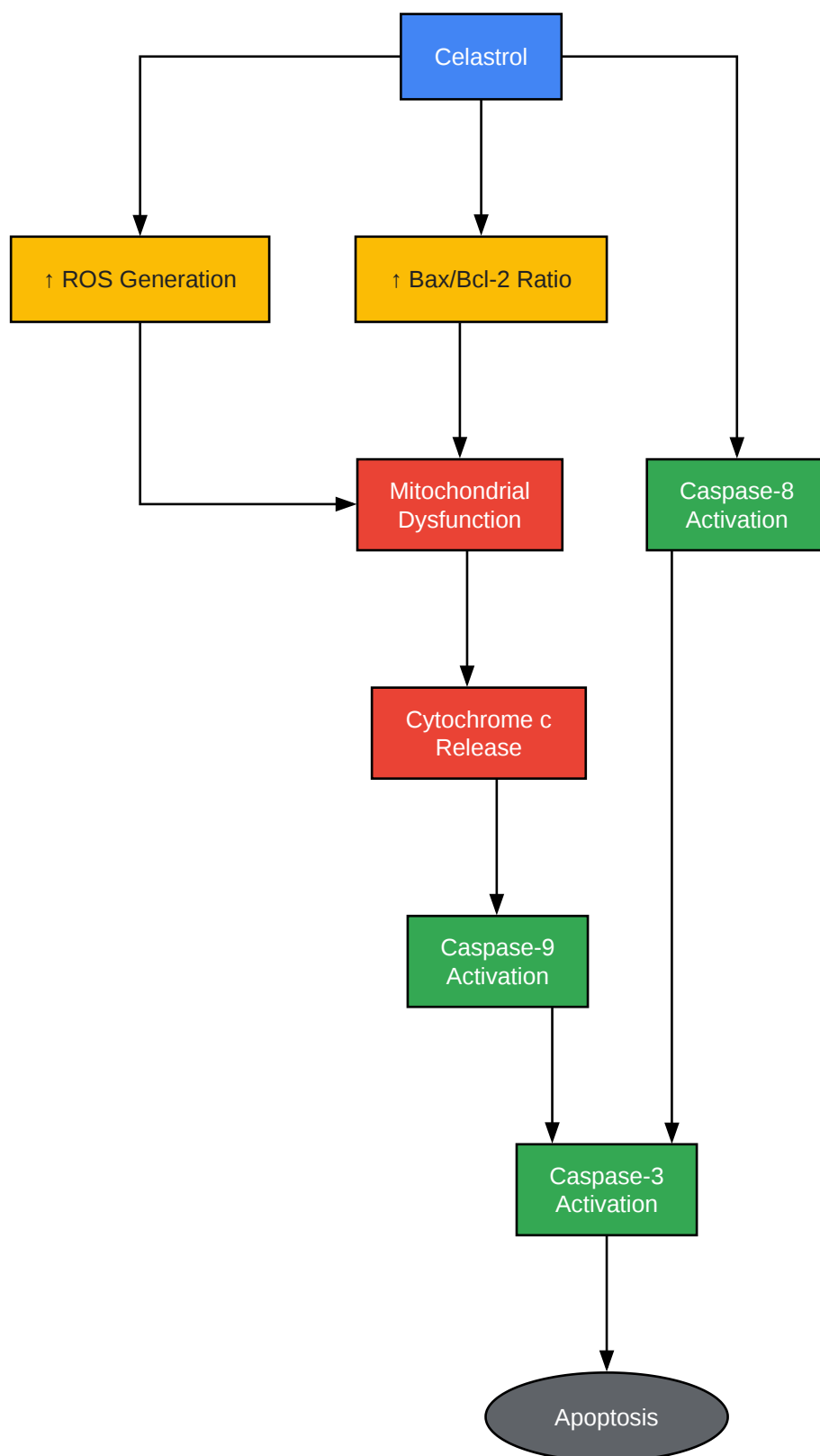
Introduction

Celastrol, a pentacyclic triterpenoid extracted from the thunder god vine (*Tripterygium wilfordii*), has garnered significant interest in oncology research for its potent anti-tumor properties.[1] A primary mechanism through which **Celastrol** exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death, in a variety of cancer cell lines.[2][3] Flow cytometry is a powerful and widely used technique to quantify the extent of apoptosis in a cell population. This document provides a detailed protocol for assessing **Celastrol**-induced apoptosis using Annexin V and Propidium Iodide (PI) staining, along with an overview of the key signaling pathways involved.

Key Signaling Pathways in Celastrol-Induced Apoptosis

Celastrol has been shown to induce apoptosis through multiple signaling cascades, primarily converging on the intrinsic or mitochondrial pathway.[2] Key events include the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[3][4] This is characterized by a decrease in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm.[2][5]

Celastrol influences the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which further promotes mitochondrial outer membrane permeabilization.[2][3] The released cytochrome c activates a cascade of caspases, including caspase-9 (initiator caspase) and caspase-3 (executioner caspase).[2][6] Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2] Some studies also indicate the involvement of the extrinsic pathway through the activation of caspase-8.[6]



[Click to download full resolution via product page](#)

Caption: Signaling pathway of **Celastrol**-induced apoptosis.

Quantitative Data Summary

The following table summarizes the dose-dependent effect of **Celastrol** on apoptosis in different cancer cell lines, as determined by flow cytometry after Annexin V/PI staining.

Cell Line	Celastrol Concentration (μM)	Duration (hours)	Early Apoptotic Cells (%)	Late Apoptotic /Necrotic Cells (%)	Total Apoptotic Cells (%)	Reference
Human Osteosarcoma (U-2OS)	0	24	1.2	1.5	2.7	[6]
1	24	10.8	5.2	16.0	[6]	
2	24	25.4	12.1	37.5	[6]	
3	24	35.6	18.9	54.5	[6]	
Drug-Resistant Colon Cancer (LOVO/DX)	0	4	2.1	0.5	2.6	[7]
2.5	4	15.3	2.8	18.1	[7]	
5	4	30.7	5.4	36.1	[7]	
Gastric Cancer (SGC-7901)	0	24	-	-	4.5	[8]
1	24	-	-	12.3	[8]	
2	24	-	-	25.8	[8]	
4	24	-	-	41.2	[8]	

Experimental Protocol: Annexin V and Propidium Iodide Staining for Flow Cytometry

This protocol details the steps for quantifying **Celastrol**-induced apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Materials

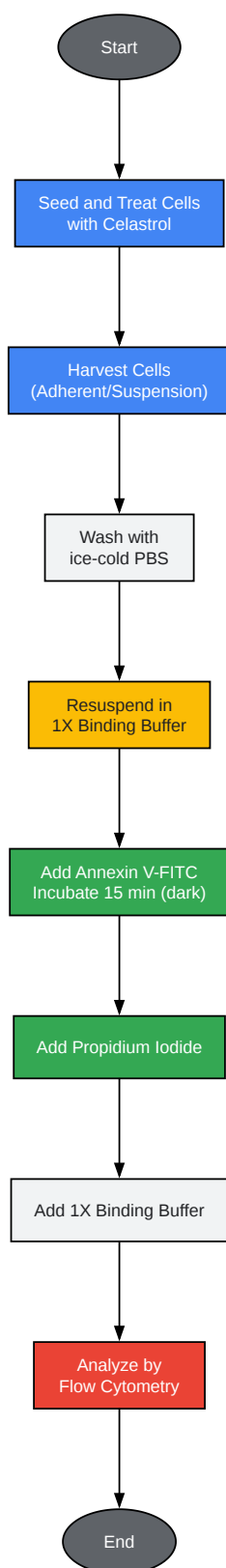
- **Celastrol**
- Cell culture medium (appropriate for the cell line)
- Phosphate-Buffered Saline (PBS), ice-cold
- 1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)
- Annexin V-FITC conjugate
- Propidium Iodide (PI) staining solution (e.g., 100 µg/mL)
- Microcentrifuge tubes
- Flow cytometer

Methods

- Cell Seeding and Treatment:
 - Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.
 - Allow cells to adhere overnight.
 - Treat cells with varying concentrations of **Celastrol** (e.g., 0, 1, 2, 3 µM) for the desired time period (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
- Cell Harvesting:

- Adherent cells: Gently aspirate the culture medium. Wash the cells once with ice-cold PBS. Detach the cells using a gentle, non-enzymatic cell dissociation solution or trypsin. Neutralize trypsin with medium containing serum, if applicable.
- Suspension cells: Proceed directly to centrifugation.
- Transfer the cell suspension to a microcentrifuge tube.
- Centrifuge at 300-500 x g for 5 minutes at 4°C.
- Carefully aspirate the supernatant.
- Cell Washing:
 - Resuspend the cell pellet in 1 mL of ice-cold PBS.
 - Centrifuge at 300-500 x g for 5 minutes at 4°C.
 - Discard the supernatant.
- Staining:
 - Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
 - Add 5 µL of Annexin V-FITC to the cell suspension.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
 - Add 5 µL of PI staining solution.
 - Add 400 µL of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer immediately (within 1 hour).
 - Set up appropriate compensation and gates using unstained, single-stained (Annexin V-FITC only and PI only), and vehicle-treated controls.

- Acquire data for at least 10,000 events per sample.
- Analyze the data to differentiate between:
 - Viable cells: Annexin V-negative and PI-negative
 - Early apoptotic cells: Annexin V-positive and PI-negative
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
 - Necrotic cells: Annexin V-negative and PI-positive (less common)



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Celastrol induces apoptosis of human osteosarcoma cells via the mitochondrial apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celastrol inhibits growth and induces apoptotic cell death in melanoma cells via the activation ROS-dependent mitochondrial pathway and the suppression of PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Celastrol enhances tamoxifen sensitivity in the treatment of triple negative breast cancer via mitochondria mediated apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celastrol induces apoptosis and autophagy via the ROS/JNK signaling pathway in human osteosarcoma cells: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prooxidative Activity of Celastrol Induces Apoptosis, DNA Damage, and Cell Cycle Arrest in Drug-Resistant Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Celastrol induces ROS-mediated apoptosis via directly targeting peroxiredoxin-2 in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Celastrol-Induced Apoptosis Detection by Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190767#flow-cytometry-protocol-for-celastrol-induced-apoptosis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com